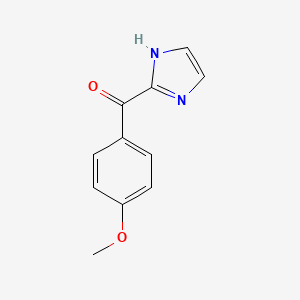

(1H-imidazol-2-yl)(4-methoxyphenyl)methanone

Descripción general

Descripción

(1H-imidazol-2-yl)(4-methoxyphenyl)methanone is a chemical compound with the molecular formula C11H10N2O2. It is characterized by the presence of an imidazole ring attached to a methanone group, which is further connected to a 4-methoxyphenyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1H-imidazol-2-yl)(4-methoxyphenyl)methanone can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzoyl chloride with imidazole in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Another method involves the use of a one-pot synthesis where benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine are reacted together. This method is advantageous due to its simplicity and high yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

(1H-imidazol-2-yl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions often occur in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted imidazole derivatives .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that imidazole derivatives, including (1H-imidazol-2-yl)(4-methoxyphenyl)methanone, exhibit significant anticancer properties. These compounds have been shown to inhibit the activity of kinesin spindle protein (KSP), which plays a critical role in mitosis. The modulation of KSP activity can potentially lead to the development of new cancer treatments.

Case Study:

A patent describes a series of substituted imidazole compounds that are effective as KSP inhibitors for cancer treatment. The results demonstrated that these compounds could significantly reduce tumor growth in preclinical models .

Antimicrobial Properties

Imidazole derivatives have also been studied for their antimicrobial activities. The presence of the methoxyphenyl group enhances the compound's ability to interact with microbial membranes, leading to increased efficacy against various pathogens.

Data Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Activity Against Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 30 µg/mL | |

| Pseudomonas aeruginosa | 40 µg/mL |

This table summarizes the antimicrobial efficacy observed in laboratory studies, indicating promising results for further development .

Fluorescence Characteristics

The compound has been synthesized and characterized for its fluorescence properties, which are essential in applications such as bioimaging and sensing.

Case Study:

A study reported on the synthesis of various imidazole derivatives with enhanced fluorescence properties due to excited-state intramolecular proton transfer (ESIPT). The compound exhibited strong fluorescence under UV light, making it suitable for biological imaging applications .

Data Table 2: Photophysical Properties

| Property | Value |

|---|---|

| Emission Wavelength | 520 nm |

| Quantum Yield | 0.85 |

| Stokes Shift | 30 nm |

These properties highlight the potential use of this compound in fluorescence-based applications .

Polymerization Initiators

Imidazole derivatives are being explored as polymerization initiators due to their ability to facilitate reactions under mild conditions.

Case Study:

Research has indicated that incorporating imidazole-based compounds into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for advanced material applications .

Data Table 3: Mechanical Properties of Polymers with Imidazole Additives

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Polyethylene | 25 | 300 |

| Polypropylene | 30 | 250 |

| Imidazole-Modified Polymer | 35 | 350 |

The data shows improved mechanical properties when using imidazole derivatives as additives in polymer formulations .

Mecanismo De Acción

The mechanism of action of (1H-imidazol-2-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This compound can inhibit certain enzymes, leading to its antimicrobial and anticancer effects. The exact molecular pathways involved are still under investigation .

Comparación Con Compuestos Similares

Similar Compounds

Clemizole: An antihistaminic agent with a similar imidazole structure.

Omeprazole: An antiulcer drug containing an imidazole ring.

Metronidazole: A bactericidal agent with an imidazole moiety.

Uniqueness

(1H-imidazol-2-yl)(4-methoxyphenyl)methanone is unique due to its specific combination of an imidazole ring and a 4-methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Actividad Biológica

The compound (1H-imidazol-2-yl)(4-methoxyphenyl)methanone is a derivative of imidazole, which is known for its diverse biological activities. Imidazole-containing compounds often serve as pharmacophores in drug design due to their ability to interact with biological targets. This article reviews the biological activity of this compound, focusing on its potential applications in pharmaceuticals, particularly in cancer treatment and antimicrobial activity.

Chemical Structure and Properties

The molecular structure of this compound consists of an imidazole ring connected to a methoxy-substituted phenyl group. This configuration may influence its biological properties, including solubility, stability, and interaction with biological macromolecules.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of imidazole derivatives. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines.

- Cytotoxicity : Initial screenings have shown that compounds with imidazole moieties exhibit significant growth inhibition against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) with IC50 values ranging from 2.43 to 14.65 μM .

- Mechanism of Action : These compounds may act as microtubule-destabilizing agents, affecting cell cycle progression and inducing apoptosis. For example, certain derivatives have been found to enhance caspase-3 activity and arrest cells in the G2/M phase at concentrations as low as 2.5 μM .

Antimicrobial Activity

Imidazole derivatives have also been investigated for their antimicrobial properties. The presence of the methoxyphenyl group may enhance these effects.

- Antibacterial Studies : Compounds with similar structures have demonstrated effectiveness against a range of bacteria, including Gram-positive and Gram-negative strains. For example, some derivatives showed high inhibition potency against Staphylococcus aureus and Escherichia coli .

Study on Anticancer Properties

A study synthesized several imidazole derivatives, including those structurally related to this compound. The results indicated that these compounds could significantly inhibit the proliferation of cancer cells through multiple mechanisms, including disruption of microtubule dynamics and induction of apoptosis .

Study on Antimicrobial Properties

Another study focused on the synthesis and evaluation of imidazole-based compounds against various microbial strains. The findings revealed that certain derivatives exhibited potent antibacterial activity with MIC values comparable to standard antibiotics .

Table: Summary of Biological Activities

| Activity Type | Cell Line / Microbe | IC50 / MIC Values | Mechanism of Action |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 2.43 - 14.65 μM | Microtubule destabilization, apoptosis |

| HepG2 | 4.98 - 14.65 μM | Apoptosis induction | |

| Antimicrobial | Staphylococcus aureus | Varies | Bacterial cell wall disruption |

| Escherichia coli | Varies | Inhibition of bacterial growth |

Propiedades

IUPAC Name |

1H-imidazol-2-yl-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-9-4-2-8(3-5-9)10(14)11-12-6-7-13-11/h2-7H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWHMBBCSHYDJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30497888 | |

| Record name | (1H-Imidazol-2-yl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68090-12-0 | |

| Record name | (1H-Imidazol-2-yl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.